molecular formula C13H11N3O4S2 B611289 Tenoxicam CAS No. 59804-37-4

Tenoxicam

Cat. No.: B611289
CAS No.: 59804-37-4
M. Wt: 337.4 g/mol
InChI Key: LZNWYQJJBLGYLT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tenoxicam plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins . Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. This compound interacts with various biomolecules, including enzymes, proteins, and receptors, to exert its effects. It inhibits COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. Additionally, this compound may interact with leukocyte functions, including phagocytosis and histamine release, contributing to its anti-inflammatory activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. It also impacts leukocyte functions, including phagocytosis and histamine release, which play a role in the inflammatory response . This compound’s effects on cell signaling pathways and gene expression contribute to its anti-inflammatory and analgesic properties.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins . By binding to the active site of COX enzymes, this compound prevents the formation of prostaglandins, thereby reducing inflammation and pain. This inhibition is reversible, allowing for the modulation of prostaglandin synthesis. This compound’s ability to inhibit leukocyte functions, including phagocytosis and histamine release, further contributes to its anti-inflammatory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability and long elimination half-life, allowing for once-daily dosing . Over time, this compound maintains its efficacy in reducing inflammation and pain. Long-term use may lead to potential side effects, including gastrointestinal issues and renal impairment. Studies have shown that this compound’s anti-inflammatory effects persist over extended periods, making it suitable for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may cause gastrointestinal toxicity and renal impairment. Animal studies have demonstrated that this compound’s anti-inflammatory and analgesic effects are dose-dependent, with higher doses providing greater efficacy but also increasing the risk of adverse effects .

Metabolic Pathways

This compound is metabolized in the liver to form inactive metabolites, which are excreted in urine and feces . The primary metabolic pathway involves hydroxylation and conjugation reactions. This compound’s metabolism is mediated by cytochrome P450 enzymes, including CYP2C9. The metabolites of this compound are pharmacologically inactive, and the drug is efficiently cleared from the body. The metabolic pathways of this compound ensure its elimination and prevent the accumulation of active drug in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is highly protein-bound (>98.5%), which affects its distribution and bioavailability. This compound efficiently penetrates synovial fluid, where it exerts its anti-inflammatory effects. The drug’s low volume of distribution and long elimination half-life contribute to its sustained therapeutic effects. This compound’s transport and distribution within the body ensure its effective targeting of inflamed tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with COX enzymes . The drug’s ability to inhibit COX enzymes within the cytoplasm leads to decreased prostaglandin synthesis and reduced inflammation. This compound does not require specific targeting signals or post-translational modifications for its activity. Its subcellular localization allows for efficient inhibition of COX enzymes and modulation of the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tenoxicam involves the reaction of Methyl 2-Methyl-4-Hydroxy-2H-Thieno [2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide with 2-aminopyridine in alkylbenzene. Alkali carbonate, dried and activated at 150°C, is added to the mixture, which is then reacted for 10-20 hours at reflux temperature. After cooling the reaction products to 0-15°C, crystals are separated, filtered, and dried to obtain crude this compound. The crude product is then purified to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method, with optimizations for yield and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Tenoxicam undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Liver enzymes facilitate the oxidation of this compound.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Tenoxicam has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Piroxicam
  • Meloxicam
  • Lornoxicam

Comparison:

This compound’s unique properties, such as its long half-life and broad therapeutic applications, make it a valuable compound in the treatment of various inflammatory conditions.

Properties

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNWYQJJBLGYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045486
Record name Tenoxicam
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The antiinflammatory effects of tenoxicam may result from the inhibition of the enzyme cycooxygenase and the subsequent peripheral inhibition of prostaglandin synthesis. As prostaglandins sensitize pain receptors, their inhibition accounts for the peripheral analgesic effects of tenoxicam. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss.
Record name Tenoxicam
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CAS No.

59804-37-4
Record name Tenoxicam
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Record name Tenoxicam [USAN:INN:BAN:JAN]
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Record name Tenoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00469
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Record name tenoxicam
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Record name Tenoxicam
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Record name 4-Hydroxy-2-methyl-N-pyridinyl-2H-thieno-[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of tenoxicam?

A1: this compound, like other oxicam-class NSAIDs, primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes. [, , ] COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX, this compound reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.

Q2: Are there differences in this compound’s analgesic effect based on parity?

A2: Research suggests that the analgesic effect of this compound on post-cesarean uterine cramping pain is more pronounced in primiparous women compared to multiparous women. [] This suggests potential differences in prostaglandin synthesis or sensitivity related to parity.

Q3: What is the typical elimination half-life of this compound?

A3: this compound exhibits a relatively long elimination half-life, ranging from 60 to 80 hours. [, ] This property allows for once-daily dosing regimens.

Q4: How does this compound distribute in the body?

A4: this compound demonstrates a high degree of protein binding in plasma, primarily to albumin. [, ] It can penetrate synovial fluid, reaching concentrations lower than those observed in plasma. []

Q5: What is the impact of renal impairment on this compound pharmacokinetics?

A5: Studies show that the pharmacokinetics of this compound and its metabolite, 5-hydroxythis compound, are altered in individuals with creatinine clearance below 40 ml/min. [] The plasma elimination half-life of this compound is shortened in this patient population, possibly due to reduced protein binding and a larger volume of distribution. []

Q6: How does chronic, high-dose aspirin therapy impact this compound's pharmacokinetics?

A6: Co-administration of high-dose aspirin significantly affects this compound's pharmacokinetic parameters. Aspirin reduces this compound's half-life, increases its volume of distribution, and elevates its clearance. [] This interaction likely stems from a competitive protein binding mechanism.

Q7: What clinical conditions have been studied for this compound treatment?

A7: this compound has been investigated for its therapeutic potential in various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, acute gouty arthritis, and post-operative pain. [, ]

Q8: Is there evidence supporting the combined use of this compound with other analgesics?

A8: Combining this compound with other analgesics, such as paracetamol or local anesthetics like levobupivacaine, has shown promising results in managing postoperative pain. [, ] These combinations may offer enhanced pain relief and reduced opioid consumption.

Q9: What is the evidence for this compound's efficacy in reducing postoperative pain?

A9: Several studies have investigated the use of intravenous this compound for postoperative pain management after various surgical procedures, including abdominal hysterectomy and major gynaecological surgery. [, ] Findings suggest that preoperative administration of intravenous this compound can effectively reduce postoperative pain scores and the need for additional opioid analgesics.

Q10: What are the commonly reported side effects associated with this compound?

A10: As with other NSAIDs, gastrointestinal disturbances are among the most commonly reported side effects of this compound. [] These may include dyspepsia, heartburn, and nausea.

Q11: Does this compound have any potential for cardiovascular risks?

A11: This Q&A focuses solely on information directly presented in the provided research papers. For comprehensive information about potential risks, consult a healthcare professional or refer to up-to-date prescribing information.

Q12: What strategies have been explored to enhance this compound's solubility and dissolution rate?

A12: Researchers have investigated various approaches to improve this compound's physicochemical properties. These include the development of solid dispersions with polymers like hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP), as well as coprecipitation techniques. [, , ]

Q13: What are the advantages of using a transdermal delivery system for this compound?

A13: Transdermal delivery systems offer potential benefits such as avoiding first-pass metabolism, achieving sustained drug release, and improving patient compliance. [] The use of permeation enhancers in transdermal formulations can further enhance this compound's absorption through the skin.

Q14: What analytical techniques are commonly employed for the detection and quantification of this compound?

A14: Various analytical methods have been developed and validated for the analysis of this compound in biological matrices and pharmaceutical formulations. These include high-performance liquid chromatography (HPLC), spectrophotometry, and mass spectrometry. [, , ]

Q15: Have any analytical methods been developed to specifically detect this compound in the presence of its metabolites?

A15: Yes, researchers have developed spectrophotometric techniques, such as the area under the curve (AUC) method and Q-analysis, to selectively quantify this compound in the presence of its degradation products. [] These methods allow for the analysis of this compound without requiring prior separation from its metabolites.

Q16: Has the effect of this compound on pulmonary complications during laparoscopic procedures been investigated?

A16: A histological study in rats examined the impact of this compound on lung injuries induced by pneumoperitoneum, a common complication of laparoscopic procedures. [] Results suggested that this compound administration before surgery significantly reduced lung damage, including intra-alveolar hemorrhage, alveolar edema, and congestion.

Q17: What is the potential of zinc-tenoxicam complexes in terms of efficacy and safety?

A17: Studies investigating zinc-tenoxicam complexes have shown comparable anti-inflammatory activity to this compound alone. [] Interestingly, zinc-tenoxicam demonstrated a reduced potential for inducing gastric lesions compared to this compound alone or co-administration of this compound and zinc acetate. []

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